Subtype Selectivity: >100‑Fold Preference for PDE4B Over PDE4D
A 33 inhibits PDE4B with an IC50 of 15 nM, while its potency against PDE4D is 1.7 µM, yielding a selectivity ratio of 113‑fold . In contrast, the pan‑PDE4 inhibitor rolipram exhibits IC50 values of 130 nM (PDE4B) and 240 nM (PDE4D), providing only ~1.8‑fold selectivity [1]. This level of discrimination is critical for dissecting PDE4B‑specific functions without confounding PDE4D‑mediated effects.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | PDE4B IC50 = 15 nM; PDE4D IC50 = 1.7 µM |
| Comparator Or Baseline | Rolipram: PDE4B IC50 = 130 nM; PDE4D IC50 = 240 nM |
| Quantified Difference | Selectivity (PDE4D/PDE4B) = 113 for A 33 vs. 1.8 for rolipram |
| Conditions | Recombinant human PDE4B and PDE4D catalytic domains; radioligand displacement or fluorescence polarization assays |
Why This Matters
Procurement of A 33 ensures that observed cAMP‑related effects are attributable to PDE4B inhibition, avoiding the off‑target PDE4D activity that confounds pan‑PDE4 inhibitor studies.
- [1] Wang, H., et al. (2013). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms. Biochem J, 450(2), 355‑365. View Source
